K-(D-1-Nal)-FwLL-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

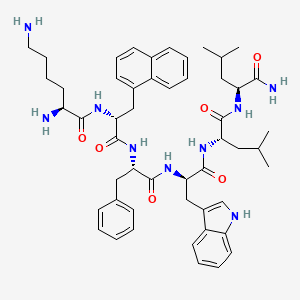

“K-(D-1-Nal)-FwLL-NH2” is a peptide that contains an alanine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Synthesis Analysis

The synthesis of peptides like “K-(D-1-Nal)-FwLL-NH2” involves the process of pairing carboxyl groups (referred to as the C-terminus) and amino groups (referred to as the N-terminus). The chemical synthesis of peptides initiates from the C-terminus and concludes at the N-terminus . There are also studies that have tried to strengthen the antagonist properties of similar peptides by introducing structurally modified residues .Molecular Structure Analysis

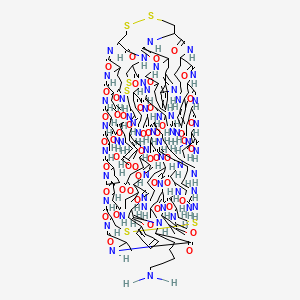

The molecular structure of peptides like “K-(D-1-Nal)-FwLL-NH2” lies between that of amino acids and proteins, constituting compounds formed through the bonding of multiple amino acids in a specific sequential arrangement via peptide bonds .Chemical Reactions Analysis

Peptide synthesis entails the process of pairing carboxyl groups (referred to as the C-terminus) and amino groups (referred to as the N-terminus). Due to the potential occurrence of unexpected reactions, protective groups become imperative .Physical And Chemical Properties Analysis

The physical and chemical properties of peptides like “K-(D-1-Nal)-FwLL-NH2” are determined by their molecular structure and the specific amino acids they contain. For instance, the molecular weight of a similar peptide, “Fmoc-D-1-Nal-OH”, is 437.49 .Applications De Recherche Scientifique

Ghrelin Receptor Imaging for Cancer Research : The peptide K-(D-1-Nal)-FwLL-NH2 is used as a potent inverse agonist for the ghrelin receptor, a constitutively active growth hormone secretagogue receptor. It has been modified for positron emission tomography (PET) imaging to study ghrelin receptors in vivo, particularly in cancer research. This peptide, modified with radiolabeling compounds like Cu-64 or Ga-68, demonstrated specific accumulation in xenotransplanted human prostate tumor models, delineating the tumors clearly in PET scans. This application provides valuable insights into the expression of GHS-R1a in normal and cancer tissues, making it a potential biomarker for precision medicine (Bergmann et al., 2021).

Peptide Behavior and Biological Activity : The peptide has been studied for its ability to switch from inverse agonism to agonism at the ghrelin receptor, highlighting the importance of the core binding motif in this transition. The introduction of different amino acids at specific positions in the peptide sequence can significantly alter its biological activity, switching between agonist and inverse agonist responses. This finding is crucial for understanding the regulation of appetite and food intake mediated by the ghrelin receptor (Els et al., 2012).

Orientations Futures

The use of peptides like “K-(D-1-Nal)-FwLL-NH2” in research and medicine is a growing field. There is an increasing demand for novel, safer analgesic agents, and peptides are being explored for their potential in this area . The development of peptide-based drugs is being facilitated by new synthetic strategies for optimizing metabolism and alternative routes of administration .

Propriétés

IUPAC Name |

(2S)-2,6-diamino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H67N9O6/c1-31(2)25-41(46(54)61)56-48(63)42(26-32(3)4)58-51(66)45(29-36-30-55-40-23-11-10-21-38(36)40)60-49(64)43(27-33-15-6-5-7-16-33)59-50(65)44(57-47(62)39(53)22-12-13-24-52)28-35-19-14-18-34-17-8-9-20-37(34)35/h5-11,14-21,23,30-32,39,41-45,55H,12-13,22,24-29,52-53H2,1-4H3,(H2,54,61)(H,56,63)(H,57,62)(H,58,66)(H,59,65)(H,60,64)/t39-,41-,42-,43-,44+,45+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMQVOQOKBIHPA-MHRDGXECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC5=CC=CC=C54)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC5=CC=CC=C54)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H67N9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

K-(D-1-Nal)-FwLL-NH2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)